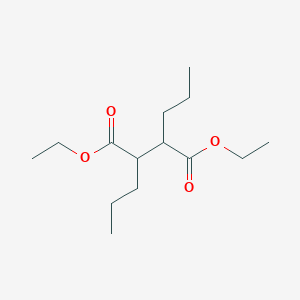

Diethyl 2,3-dipropylsuccinate

説明

Diethyl 2,3-dipropylsuccinate is a chemical compound with the molecular formula C14H26O4 . It has an average mass of 258.354 Da and a monoisotopic mass of 258.183105 Da . It is also known as bis (2,3-dipropylsuccinyl) ethane or Ethyl 2,3-diisopropylsuccinate.

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for Diethyl 2,3-diisopropylsuccinate can be found on ChemSpider .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 262.1±8.0 °C and a predicted density of 0.963±0.06 g/cm3 .作用機序

While the specific mechanism of action for Diethyl 2,3-dipropylsuccinate is not explicitly mentioned in the search results, it is used as a stereoregulating component of titanium–magnesium catalysts for propylene polymerization . This suggests that it plays a role in controlling the stereochemistry of the resulting polymer.

将来の方向性

There is no general procedure for preparing 2,3-dialkyl-substituted succinates, and there are data that methyl, ethyl, or benzyl substituents can be introduced by treatment of diethyl succinate with 2 equiv of lithium diisopropylamide and with the corresponding alkyl halide . This suggests that future research could focus on developing a general procedure for the synthesis of these compounds.

Relevant Papers One relevant paper discusses the preparation of different enantiomers of Diethyl 2,3-diisopropylsuccinate and their use as internal donors in the polypropylene catalyst . It was found that only the Di-D-menthyl- (+)-2,3-diisopropylsuccinate synthesized by D-menthol could be purified through crystallization . Both enantiomers of Diethyl 2,3-diisopropylsuccinate were found to endow the catalyst with excellent performance and showed no significant differences despite the different molecular conformation .

特性

IUPAC Name |

diethyl 2,3-dipropylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-5-9-11(13(15)17-7-3)12(10-6-2)14(16)18-8-4/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIDLUJSQINFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CCC)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-phosphonooxymethyl] dihydrogen phosphate](/img/structure/B3327221.png)

![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)

![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)